1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide
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Overview
Description
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide is a chemical compound with the molecular formula C14H21N3O3S and a molecular weight of 311.40 . It is primarily used in proteomics research and is known for its specific structural characteristics, which include a piperidine ring substituted with a sulfonyl group and a carbohydrazide moiety .
Preparation Methods
The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 3,4-dimethylbenzenesulfonyl chloride, under basic conditions.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the sulfonyl piperidine derivative with hydrazine or a hydrazine derivative to form the carbohydrazide moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. The carbohydrazide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide can be compared with similar compounds such as:
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxamide: This compound has a carboxamide group instead of a carbohydrazide moiety, which may affect its reactivity and biological activity.
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid: The presence of a carboxylic acid group can lead to different chemical properties and applications.
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-methyl ester: The ester group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-10-3-4-13(9-11(10)2)21(19,20)17-7-5-12(6-8-17)14(18)16-15/h3-4,9,12H,5-8,15H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOYKHIEROWZIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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